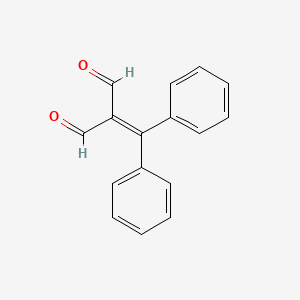
Propanedial, (diphenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedial, (diphenylmethylene)-, also known as diphenylmethane, is an organic compound with the formula (C6H5)2CH2. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a common skeleton in organic chemistry and is known for its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethane can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride.
Reduction of Benzophenone: Diphenylmethane can also be prepared by reducing benzophenone using hydriodic acid and phosphorus, sodium and alcohol, or fusion with zinc chloride and sodium chloride.
Condensation Reactions: Benzene and benzyl alcohol can furnish diphenylmethane when treated with boron fluoride, hydrogen fluoride, or beryllium chloride.
Industrial Production Methods
Industrial production of diphenylmethane typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products
Oxidation: Benzophenone.
Reduction: Diphenylmethanol.
Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.
Scientific Research Applications
Diphenylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: An oxidized form of diphenylmethane.
Diphenylmethanol: A reduced form of diphenylmethane.
Nitro-diphenylmethane: A nitrated derivative.
Uniqueness
Diphenylmethane is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its derivatives have diverse applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
84457-00-1 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-benzhydrylidenepropanedial |
InChI |
InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
AWVMZANAISODTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















